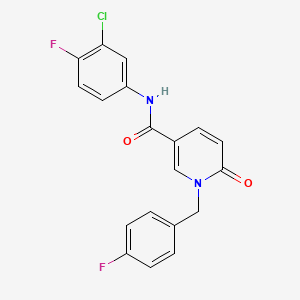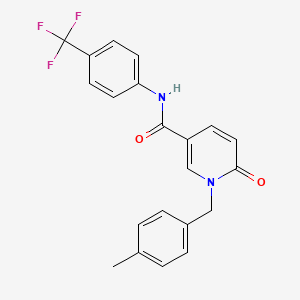![molecular formula C22H22FN5O2 B11255055 N-(4-Fluoro-2-methylphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11255055.png)
N-(4-Fluoro-2-methylphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a piperidine derivative with a complex structure. Its systematic name reflects its substituents: a 4-fluoro-2-methylphenyl group, a pyridine-2-yl group, and a pyrazole-3-carbonyl group attached to the piperidine ring.
- It may have applications in various fields due to its unique structure.
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, fluorination reactions often involve reagents like Selectfluor.
Major Products: The major products depend on the specific reaction. For instance, fluorination of 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine leads to 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, which is used in the synthesis of fluorinated imatinib base.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, design new derivatives, or investigate its role in complex reactions.
Biology and Medicine: It could serve as a scaffold for drug development, targeting specific biological pathways.
Industry: Its unique structure might find applications in materials science or catalysis.
Mechanism of Action
- Specific information on its mechanism of action is not readily available. Further research is needed to understand how it exerts its effects.
- Molecular targets and pathways remain to be elucidated.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list of similar compounds, researchers may compare it with other piperidine-based molecules.
Uniqueness: Its combination of substituents makes it distinct, but further analysis is required to highlight its uniqueness.
Properties
Molecular Formula |
C22H22FN5O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22FN5O2/c1-14-12-16(23)5-6-17(14)25-21(29)15-7-10-28(11-8-15)22(30)20-13-19(26-27-20)18-4-2-3-9-24-18/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,25,29)(H,26,27) |
InChI Key |
JJZHVGXASMLMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11254972.png)
![N-(2,4-difluorophenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11254976.png)
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11254984.png)
![N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-(trifluoromethyl)benzamide](/img/structure/B11254989.png)
![3-(3-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254996.png)
![3,5-Dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11255002.png)

![3-methyl-6-phenyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11255012.png)

![2-({[(3-Chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11255023.png)
![4-fluoro-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B11255030.png)
![ethyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11255040.png)
![Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11255046.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11255049.png)
